Trityl Candesartan: A Comprehensive Technical Guide for Drug Development Professionals
Trityl Candesartan: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: Trityl candesartan (CAS No: 139481-72-4) is a critical intermediate in the synthesis of Candesartan Cilexetil, a potent angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension and congestive heart failure.[1] The strategic use of the trityl (triphenylmethyl) group as a protecting moiety for the tetrazole ring in candesartan is pivotal for achieving high purity and yield in the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of the chemical structure, properties, synthesis, and role of trityl candesartan in the manufacturing of candesartan cilexetil.
Chemical Structure and Properties
Trityl candesartan is chemically known as 2-Ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid.[2][3] The trityl group serves as a bulky protecting group for one of the nitrogen atoms on the tetrazole ring, preventing side reactions during subsequent synthesis steps.[4] Its physical form is typically an off-white solid.[2][4][5]
Physicochemical Properties of Trityl Candesartan
| Property | Value | Source |
| CAS Number | 139481-72-4 | [1][2][6] |
| Molecular Formula | C43H34N6O3 | [2][6][7][8] |
| Molecular Weight | 682.77 g/mol | [6][7][8] |
| Appearance | Off-white solid | [2][4][5] |
| Melting Point | 163-165 °C | [4][6] |
| Solubility | Soluble in Methanol | [2] |
| Purity (by HPLC) | Typically ≥ 98% | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ | [6] |
| Boiling Point | 908.6 ± 75.0 °C at 760 mmHg | [6] |
| Flash Point | 503.3 ± 37.1 °C | [6] |
Synthesis and Role in Candesartan Cilexetil Production
The synthesis of candesartan cilexetil involves a multi-step process where trityl candesartan is a key intermediate. The general pathway involves the protection of the tetrazole group of candesartan with a trityl group, followed by esterification to add the cilexetil side chain, and finally, deprotection to yield the final API.
Figure 1: Synthetic pathway of Candesartan Cilexetil from Candesartan.
Experimental Protocols
1. Preparation of Trityl Candesartan from Candesartan
This protocol is based on a one-pot synthesis method, which improves efficiency and reduces waste.
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Materials: Candesartan acid, triethylamine, trityl chloride, dichloromethane, water, absolute ethanol.
-
Procedure:
-
Suspend candesartan acid in dichloromethane.
-
Add triethylamine dropwise until the candesartan solid is completely dissolved. Separate the dichloromethane layer.
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To the organic layer, add trityl chloride. Control the temperature of the mixture at 25-35 °C.
-
Monitor the reaction by HPLC until the residual candesartan is less than 1.0%.[9][10]
-
After the reaction is complete, wash the organic layer with water and then separate the aqueous layer.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Add absolute ethanol to the residue for crystallization.
-
Filter and dry the resulting solid to obtain trityl candesartan.[9]
-
-
Yield and Purity: Reported yields are in the range of 78-88% with a purity of approximately 97.5%.[9]
2. Preparation of Cilexetil Trityl Candesartan
This step involves the esterification of trityl candesartan.
-
Materials: Trityl candesartan, cilexetil chloride, potassium carbonate, acetonitrile, hexane.
-
Procedure:
-
Mix trityl candesartan, cilexetil chloride, and potassium carbonate in acetonitrile.
-
Heat the reaction mixture to the reflux temperature of acetonitrile (approximately 40 °C) for about 8 hours.[11]
-
After the reaction, isolate the crude cilexetil trityl candesartan.
-
Triturate the crude product with hexane at 25-27 °C for about 3 hours.
-
Filter the solids, wash with hexane, and dry under reduced pressure.
-
-
Yield and Purity: A yield of 84.8% with 94.64% purity by HPLC has been reported.[11]
3. Deprotection (Detritylation) to form Candesartan Cilexetil
The final step is the removal of the trityl protecting group. This can be achieved under acidic or neutral conditions.
-
Method A: Deprotection using Formic Acid
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Dissolve cilexetil trityl candesartan in toluene at 50-55 °C.
-
Add formic acid and methanol to the solution.
-
Heat the solution to 50-55 °C for about 7 hours.
-
Cool the reaction mixture to 20-25 °C and adjust the pH to 6.4 with 1 N NaOH.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate to yield a semi-solid mass.[11]
-
-
Method B: Deprotection without Acid (Neutral Conditions)
-
Dissolve cilexetil trityl candesartan in toluene at 60 °C.
-
Add methanol and heat the solution in an oil bath to 70 °C for about 19 hours.
-
Reduce the volume of the solution under reduced pressure.
-
Cool the solution to -10 °C for about 48 hours to precipitate the product.
-
Collect the solids by filtration, wash with cold methanol, and dry to give crude candesartan cilexetil.[11]
-
-
Yield: A yield of 88.5% has been reported for the deprotection without acid.[11]
Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent(s) | Temperature | Duration | Reported Yield | Reported Purity |
| Tritylation | Candesartan, Trityl Chloride, Triethylamine | Dichloromethane | 25-35 °C | - | 78.2% | 97.5% |
| Esterification | Trityl Candesartan, Cilexetil Chloride, K2CO3 | Acetonitrile | Reflux (~40 °C) | ~8 h | 84.8% | 94.64% |
| Detritylation (Acidic) | Cilexetil Trityl Candesartan, Formic Acid | Toluene, Methanol | 50-55 °C | ~7 h | - | - |
| Detritylation (Neutral) | Cilexetil Trityl Candesartan | Toluene, Methanol | 70 °C | ~19 h | 88.5% | >99.8% |
Conclusion
Trityl candesartan is an indispensable intermediate in the modern synthesis of candesartan cilexetil. The use of the trityl protecting group allows for a more controlled and efficient synthesis, leading to a high-purity final product. The methodologies outlined in this guide, derived from patent literature, provide a framework for the synthesis and conversion of trityl candesartan. Understanding the chemical properties and reaction dynamics of this key intermediate is crucial for researchers and professionals involved in the development and manufacturing of this important antihypertensive drug.
References
- 1. nbinno.com [nbinno.com]
- 2. allmpus.com [allmpus.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. Trityl candesartan | 139481-72-4 [chemicalbook.com]
- 6. Trityl candesartan | CAS#:139481-72-4 | Chemsrc [chemsrc.com]
- 7. GSRS [precision.fda.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CN107709313B - Method for preparing trityl candesartan - Google Patents [patents.google.com]
- 10. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]
- 11. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
